molecular formula C12H14N2O2S B2826983 ethyl 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate CAS No. 313262-54-3

ethyl 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate

Cat. No.: B2826983
CAS No.: 313262-54-3
M. Wt: 250.32
InChI Key: MFSPUILGWRSEPV-UHFFFAOYSA-N
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Description

“Ethyl 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties, making them important in the development of new drugs .


Synthesis Analysis

The synthesis of imidazole derivatives involves various synthetic routes . For instance, Hadizadeh et al. synthesized a compound with a similar structure by reacting 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid .


Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole derivatives can undergo a series of heterocyclization reactions with different chemical reagents . The resulting molecules can include thiophene, pyrazole, and coumarin derivatives incorporated with the benzo[d]imidazole moiety .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties, being amphoteric in nature . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis of Heterocyclic Compounds with Potential Biological Activities

  • Antitumor Activities : Ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate has been used as a precursor for the synthesis of pyrazole, thiophene, pyridine, and coumarin derivatives, which incorporate the benzo[d]imidazole moiety. These synthesized compounds exhibited significant antitumor activities against breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines (Mohareb & Gamaan, 2018).
  • Biological Activity : New 1,3,4-oxadiazole compounds derived from 1H-imidazole showed promising antibacterial activity against common pathogens, suggesting the potential of ethyl 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate derivatives in antimicrobial applications (Al-badrany et al., 2019).

Novel Synthetic Methodologies

  • Heterocyclic Synthesis : The compound and its derivatives have been used in the synthesis of various heterocyclic structures, demonstrating its versatility as a building block in organic synthesis. For instance, the synthesis of ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates using a one-pot multicomponent reaction showcases the compound's applicability in creating complex molecules with potential pharmacological properties (Mobinikhaledi et al., 2009).
  • Catalysis : this compound and its derivatives have been implicated in catalytic systems, such as in the synthesis of benzimidazoles at room temperature. This illustrates the compound's role in facilitating chemical reactions, highlighting its importance in the development of efficient and environmentally benign catalytic processes (Khazaei et al., 2011).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary depending on their specific structure and the biological system they interact with. They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

Imidazole derivatives have shown a broad range of biological activities, making them promising candidates for the development of new drugs . Future research could focus on synthesizing new imidazole derivatives and investigating their potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-(1-methylbenzimidazol-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-3-16-11(15)8-17-12-13-9-6-4-5-7-10(9)14(12)2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSPUILGWRSEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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